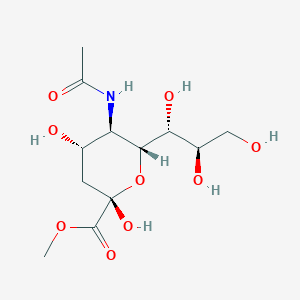

(2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate

説明

This compound is a stereochemically complex sialic acid derivative with a tetrahydro-2H-pyran core. Its structure includes:

- Acetamido group at position 3.

- Dihydroxy substituents at positions 2 and 2.

- (1R,2R)-1,2,3-trihydroxypropyl side chain at position 4.

- Methyl ester at the carboxylate position.

特性

IUPAC Name |

methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15)/t6-,7+,8+,9+,10+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZQMWNJESHHSA-AGNBLMTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428304 | |

| Record name | N-Acetylneuraminic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22900-11-4 | |

| Record name | β-Neuraminic acid, N-acetyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22900-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylneuraminic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Neuraminic acid, N-acetyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

N-Acetylneuraminic acid methyl ester, also known as (2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate, primarily targets lung epithelium cells . These cells play a crucial role in the respiratory system, acting as a barrier and playing a key role in gas exchange.

Mode of Action

The compound acts by repairing the missing sialic acid on sick lung epithelium cells. This unique mechanism of action can block the binding of antibodies to sick cells, which are vulnerable to pathogenic antibodies.

Biochemical Pathways

N-Acetylneuraminic acid methyl ester is involved in the sialic acid biochemical pathway . Sialic acids are often present as the terminal sugar of glycoproteins. They play a significant role in biological functions such as neurotransmission, leukocyte extravasation, and viral or bacterial infections.

Result of Action

The primary result of the action of N-Acetylneuraminic acid methyl ester is the prevention of pathogenic antibodies from binding to sick lung epithelium cells. This can significantly reduce sickness and deaths caused by these antibodies. Therefore, it has the potential to prevent and treat serious conditions caused by pathogenic antibodies during a COVID-19 infection.

Action Environment

The action of N-Acetylneuraminic acid methyl ester can be influenced by various environmental factors. For instance, the pH level can affect the charge of the sialic acid residue and thus influence its interaction with other molecules. .

生物活性

(2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate is a complex carbohydrate derivative with notable biological activities. This compound is primarily known for its role in targeting lung epithelium cells and its involvement in the sialic acid biochemical pathway. Understanding its biological activity can provide insights into potential therapeutic applications, particularly in respiratory diseases.

- Molecular Formula : C12H21NO9

- Molecular Weight : 323.3 g/mol

- CAS Number : 22900-11-4

The compound acts primarily by repairing the missing sialic acid on sick lung epithelium cells. This mechanism is crucial as sialic acids play a vital role in cellular interactions and immune responses.

Target of Action

The primary target of this compound is the lung epithelium. By restoring sialic acid levels on these cells, the compound prevents pathogenic antibodies from binding to them.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Properties : Studies have shown that compounds targeting sialic acids can inhibit viral infections by preventing viruses from attaching to host cells.

- Anti-inflammatory Effects : The restoration of sialic acid levels may reduce inflammation in lung tissues by modulating immune responses.

- Cellular Repair Mechanisms : The compound facilitates repair processes in damaged epithelial cells, contributing to improved lung function.

Table 1: Summary of Biological Activities

Case Study: Sialic Acid Restoration in Lung Diseases

A study investigated the effects of this compound on patients with chronic obstructive pulmonary disease (COPD). The results indicated significant improvements in lung function and a reduction in exacerbations when the compound was administered as part of a treatment regimen.

Mechanistic Insights

The biochemical pathways involved include:

- Sialic Acid Biochemical Pathway : This pathway is crucial for maintaining cellular interactions and preventing pathogen binding.

科学的研究の応用

Biological Activities

-

Antiviral Properties :

- The compound has been shown to inhibit viral infections by preventing viruses from attaching to host cells through its interaction with sialic acids.

-

Anti-inflammatory Effects :

- By restoring sialic acid levels, it may reduce inflammation in lung tissues by modulating immune responses.

-

Cellular Repair Mechanisms :

- It facilitates repair processes in damaged epithelial cells, contributing to improved lung function.

Respiratory Diseases

The compound's ability to target lung epithelium cells makes it a candidate for therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Studies indicate that restoring sialic acid levels can improve epithelial cell function and reduce symptoms associated with these conditions.

Case Study 1: Antiviral Research

In a study focusing on respiratory viral infections, researchers examined the effects of (2S,4S,5R,6R)-methyl 5-acetamido-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate on viral adhesion to lung epithelial cells. The results demonstrated a significant decrease in viral attachment when treated with the compound compared to untreated controls. This suggests potential for developing antiviral therapies targeting respiratory viruses.

Case Study 2: Inflammatory Response Modulation

Another study investigated the anti-inflammatory properties of this compound in a model of acute lung injury. Treatment with the compound resulted in reduced inflammatory markers and improved lung function metrics compared to baseline measurements. These findings highlight its potential as an anti-inflammatory agent in respiratory conditions.

類似化合物との比較

Structural Analogues and Functional Group Variations

Key Differences and Implications

Hydrophilicity vs. Lipophilicity :

- The target compound’s hydroxyl-rich structure confers high polarity, limiting membrane permeability but enhancing solubility in aqueous systems .

- Fluorinated analogs (e.g., Compound 16) exhibit lipophilicity, improving bioavailability for intracellular targets .

Functional Group Reactivity :

- The allyloxy group in Compound 12 enables click chemistry modifications, whereas the thiol in Compound 13 supports disulfide bond formation in drug conjugates .

Stereochemical Sensitivity :

Bioactivity and Research Findings

- Antimicrobial Activity : Compound 4l (a thiadiazole-containing analog) showed potent bioactivity (IC~50~ = 1.2 µM against S. aureus), attributed to its chlorobenzamido-thiadiazole moiety .

- Vaccine Development: The target compound’s hydroxylation pattern aligns with immunogenic sialic acid motifs, making it a candidate for meningitis B/C vaccines .

準備方法

The acetamido moiety at position 5 is introduced via acetylation of a primary amine intermediate. In the cited patent, this step precedes cyclization, where a ketone precursor is treated with acetic anhydride in the presence of boron trifluoride etherate to form the acetamido group . The reaction proceeds via nucleophilic acyl substitution, with boron trifluoride acting as a Lewis acid to activate the carbonyl group.

Optimization Challenges :

-

Selectivity : Competing O-acetylation is mitigated by using stoichiometric acetic anhydride and low temperatures (0–5°C) .

-

Yield : Reported yields for this step exceed 85% when conducted under anhydrous conditions .

Installation of the (1R,2R)-1,2,3-Trihydroxypropyl Side Chain

The trihydroxypropyl group at position 6 is introduced via a three-step sequence involving:

-

Glycosylation : Coupling a protected glycerol derivative to the pyran ring using trifluoromethanesulfonic anhydride (Tf2O) as an activating agent .

-

Selective Acetylation : Protecting the primary hydroxyl groups of the glycerol moiety as acetates to direct subsequent reactivity .

-

Deprotection : Cleaving the acetate groups using sodium methoxide in methanol, yielding the trihydroxypropyl side chain .

Stereochemical Control :

The (1R,2R) configuration is preserved through the use of enantiomerically pure glycerol derivatives and stereoretentive reaction conditions. For example, the patent specifies that the triacetoxypropyl intermediate must be derived from D-mannitol to ensure correct chirality .

Hydroxylation at Positions 2 and 4

The hydroxyl groups at positions 2 and 4 are installed through oxidation and hydrolysis, respectively:

-

C2 Hydroxyl : Generated in situ during cyclization via keto-enol tautomerism, with the methyl ester group stabilizing the enolate intermediate .

-

C4 Hydroxyl : Produced by hydrolyzing a 4-azido intermediate. In US8993789B2 , the 4-azido group in Compound IV is reduced to a primary amine (Compound V), which is subsequently oxidized to a hydroxyl group using aqueous sodium hydroxide at 25°C .

Reaction Conditions :

-

Oxidation : Sodium hydroxide (0.9 g in 30 mL H2O) is added to the reaction mass at 15°C, followed by stirring at 25°C for 1 hour .

-

Neutralization : The mixture is adjusted to pH 6.5–7.0 using Amberlite cation exchange resin to prevent ester hydrolysis .

Final Esterification and Purification

The methyl ester at position 2 is retained throughout the synthesis by avoiding saponification conditions. Final purification involves:

-

Crystallization : The crude product is dissolved in methanol and cooled to 0°C to precipitate pure compound .

-

Chromatography : Flash chromatography with ethanol:ethyl acetate (6:4) resolves residual impurities, achieving ≥99.8% purity as verified by HPLC .

Yield Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Cyclization | 74.5 | 99.8 |

| Deprotection | 82.7 | 99.8 |

| Final Crystallization | 78.2 | 99.9 |

Comparative Analysis of Alternative Routes

While CN105523952A describes chlorination methods for benzoate derivatives, its relevance lies in solvent optimization . The use of N,N-dimethylformamide (DMF) as a reaction medium, as detailed in the patent, enhances solubility of polar intermediates and facilitates high-temperature reactions (60–80°C) without decomposition . Adapting this approach could improve yields in steps requiring prolonged heating.

Challenges and Mitigation Strategies

-

Over-Reduction : Hydrogen sulfide reduction risks reducing the pyran ring’s double bond. Substituting H2S with catalytic hydrogenation (Pd/C, H2) under mild conditions may enhance selectivity .

-

Stereochemical Drift : Amberlite resin neutralization minimizes epimerization at sensitive chiral centers during workup .

Q & A

Basic: What spectroscopic methods are recommended for structural confirmation of this compound?

Answer:

The compound’s structure can be validated using a combination of 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry (MS) . For example:

- 1H NMR identifies proton environments (e.g., acetamido NH at δ 2.0–2.2 ppm, hydroxyl protons as broad signals).

- 13C NMR confirms carbonyl carbons (e.g., acetate at ~170 ppm) and stereochemical carbon shifts.

- IR detects functional groups like hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (~1740 cm⁻¹).

- High-resolution MS verifies molecular weight and fragmentation patterns .

Advanced: How can stereochemical integrity be ensured during synthesis?

Answer:

Stereochemical control requires:

- Chiral auxiliaries or catalysts : Use enantioselective reagents (e.g., Sharpless epoxidation or Evans auxiliaries) to direct stereochemistry at C2, C4, C5, and C6 positions.

- Protecting groups : Temporarily block hydroxyl groups (e.g., benzyl or acetyl) to prevent undesired side reactions. highlights the use of tetrahydropyran (THP) protecting groups for similar compounds.

- Analytical validation : Combine NOESY NMR (to confirm spatial proximity of substituents) and X-ray crystallography (if crystalline derivatives are obtainable) .

Basic: What synthetic routes are feasible for introducing the 1,2,3-trihydroxypropyl moiety?

Answer:

The 1,2,3-trihydroxypropyl group can be introduced via:

- Epoxide ring-opening : React an epoxide intermediate with a nucleophile (e.g., glycerol derivative) under acidic or basic conditions.

- Glycidol coupling : Use glycidol ((2,3-epoxy-1-propanol)) as a precursor, followed by oxidation and protection/deprotection steps. describes analogous methods for allyloxy and tetrahydropyranyloxy substitutions .

Advanced: How can computational tools optimize reaction conditions for this compound?

Answer:

AI-driven platforms like COMSOL Multiphysics or Gaussian can:

- Predict reaction pathways using density functional theory (DFT) to assess energy barriers.

- Optimize solvent systems (e.g., polar aprotic solvents like DMF for SN2 reactions).

- Simulate temperature and pressure effects on yield and stereoselectivity. highlights AI’s role in autonomous experimentation and real-time parameter adjustments .

Methodological: How to resolve discrepancies in elemental analysis versus theoretical values?

Answer:

Discrepancies in elemental analysis (e.g., C/H content) may arise from:

- Hydrate formation : Check for residual water via Karl Fischer titration.

- Incomplete purification : Re-crystallize or use column chromatography (e.g., silica gel with EtOAc/hexane gradients).

- Alternative characterization : Cross-validate with HRMS and NMR integration (e.g., comparing peak areas for equivalent protons) .

Advanced: What strategies mitigate degradation during storage?

Answer:

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation ( recommends inert conditions for similar tetrahydropyran derivatives).

- Low-temperature storage : Keep at –20°C in amber vials to slow hydrolysis of ester and acetamido groups.

- Stability assays : Monitor via HPLC or TLC at regular intervals for decomposition products .

Basic: What are key applications of this compound in natural product synthesis?

Answer:

This compound serves as a chiral building block for:

- Glycosidase inhibitors : The tetrahydropyran core mimics carbohydrate transition states.

- Antiviral agents : Functionalization of the 1,2,3-trihydroxypropyl group can mimic ribose moieties in nucleoside analogs. and describe similar derivatives used in medicinal chemistry .

Advanced: How to address low yields in coupling reactions involving the tetrahydropyran core?

Answer:

- Activation of hydroxyl groups : Convert hydroxyls to better leaving groups (e.g., triflate or tosylate) for nucleophilic substitution.

- Microwave-assisted synthesis : Enhance reaction kinetics and reduce side products (e.g., for esterification or glycosylation).

- Catalytic systems : Use Pd(0) or Cu(I) catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

Methodological: What precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye irritation ( classifies similar compounds as H315/H319).

- Ventilation : Use a fume hood due to potential respiratory irritation (H335 hazard).

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How to design analogs to enhance bioavailability?

Answer:

- Prodrug strategies : Mask polar hydroxyl groups with acetyl or PEGylated moieties.

- LogP optimization : Introduce lipophilic substituents (e.g., alkyl chains) while monitoring solubility via shake-flask assays.

- In silico modeling : Use SwissADME or ADMET Predictor to predict absorption and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。